molecular formula C17H14N4O2S B2937859 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034353-84-7

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2937859
CAS No.: 2034353-84-7
M. Wt: 338.39
InChI Key: IGILEHJXADRTOP-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O2S and its molecular weight is 338.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(17-20-14-3-1-2-4-15(14)24-17)18-6-7-21-10-13(9-19-21)12-5-8-23-11-12/h1-5,8-11H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGILEHJXADRTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Characteristics

The compound features a unique combination of furan , pyrazole , and benzo[d]thiazole moieties, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This configuration enhances its potential for therapeutic applications, particularly in oncology and antimicrobial treatments.

1. Anticancer Activity

Research indicates that compounds with thiazole and pyrazole derivatives exhibit potent anticancer properties. For instance, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

Cell Line IC50 (µM) Reference
A4311.98
MCF71.61
HepG2>10

These findings suggest that the compound may induce apoptosis through multiple pathways, including the inhibition of key signaling proteins involved in cell survival.

2. Antimicrobial Properties

The compound has shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions.

Pathogen Activity Reference
Staphylococcus aureusInhibitory (0.012 µg/mL)
Escherichia coliModerate inhibition

The presence of the thiazole ring enhances the compound's ability to penetrate microbial cells, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Effects

Compounds derived from thiazoles have been noted for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows inhibitory activity against key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells through intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against A431 and MCF7 cell lines .
  • Antimicrobial Efficacy Assessment : Research conducted on various bacterial strains revealed that the compound exhibited potent inhibitory effects comparable to traditional antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anti-inflammatory Evaluation : In vitro assays indicated that the compound could significantly reduce levels of inflammatory markers in cultured macrophages, supporting its use in treating inflammatory conditions .

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